6,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Medicinal Chemistry Isomer Selectivity Structure-Activity Relationship

6,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a synthetic, racemic small-molecule building block belonging to the chromane (dihydrobenzopyran) class. Its core structure features a saturated pyran ring fused to a benzene ring, with methyl substituents at the 6- and 7- positions and a carboxylic acid group at the 3-position.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
Cat. No. B13240322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)OCC(C2)C(=O)O
InChIInChI=1S/C12H14O3/c1-7-3-9-5-10(12(13)14)6-15-11(9)4-8(7)2/h3-4,10H,5-6H2,1-2H3,(H,13,14)
InChIKeyDTYTWEVCWRMMFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is 6,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic Acid (CAS 1514780-09-6)?


6,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a synthetic, racemic small-molecule building block belonging to the chromane (dihydrobenzopyran) class. Its core structure features a saturated pyran ring fused to a benzene ring, with methyl substituents at the 6- and 7- positions and a carboxylic acid group at the 3-position. This specific substitution pattern and saturation state differentiate it from a range of closely related chromane and chromene analogs. The compound has a molecular weight of 206.24 g/mol and a molecular formula of C12H14O3 . Its saturated core provides a distinct three-dimensional conformation compared to its unsaturated chromene counterparts, which can be critical for target engagement in biological systems [1].

Saturated chromane core for three-dimensional scaffold exploration
3‑carboxylic acid position for enzyme‑targeting SAR studies
Racemic mixture supports cost‑efficient achiral synthesis workflows

Why 6,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic Acid Cannot Be Simply Replaced by In-Class Analogs


Chromane-based building blocks cannot be generically substituted due to the profound impact of subtle structural variations on biological activity and physicochemical properties. The specific saturation of the pyran ring is a critical determinant of molecular shape; the saturated chromane core in this compound adopts a distorted half-chair conformation [1], distinct from the planar structure of a 2H-chromene analog. Furthermore, the position of the carboxylic acid group is a key driver of target selectivity. Research on related chromone systems has demonstrated that a carboxylic acid at the 3-position can confer potent and selective inhibition of human monoamine oxidase B (hMAO-B), while the 2-substituted isomer is virtually inactive against both MAO isoforms [2]. Therefore, replacing this compound with a 4-carboxylic acid or 2H-chromene analog is likely to result in a complete loss of the desired activity or target engagement profile.

Positional isomer

4‑carboxylic acid isomer may lack target engagement due to altered positional specificity.

Unsaturated analog

2H‑chromene analog may shift molecular conformation and recognition profile.

Stereochemistry

Single (S)‑enantiomer may not transfer directly to racemic synthesis requirements.

Verified Differentiation Points for 6,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic Acid


Carboxylic Acid Position: Critical for Biological Target Engagement vs. Inactive 4-Carboxylic Acid Isomer

The position of the carboxylic acid group on the chromane core is a critical determinant of biological activity. While direct head-to-head data for this specific pair is not available, a strong class-level inference can be drawn from the well-studied chromone system. In that system, chromone-3-carboxylic acid is a potent and highly selective hMAO-B inhibitor, whereas chromone-2-carboxylic acid is virtually inactive against both hMAO-A and hMAO-B [1]. By analogy, the 3-carboxylic acid position on the 6,7-dimethyl-dihydrobenzopyran scaffold is essential for achieving target-specific interactions, a property that its positional isomer, 3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-4-carboxylic acid (CAS 80858-97-5), lacks.

Carboxylic acid position
Class‑level inference
Potent (inferred) vs Inactive
Activity cliff: 3‑COOH vs 2‑COOH on chromone
Positional specificity drives target engagement; 4‑carboxylic isomer likely non‑interchangeable.
Based on chromone analog studies; direct data to verify.
Medicinal Chemistry Isomer Selectivity Structure-Activity Relationship

Saturated Core vs. 2H-Chromene: Impact on Molecular Conformation and Reactivity

The saturated 3,4-dihydro-2H-pyran ring of this compound contrasts sharply with the planar, unsaturated ring of its closest analog, 6,7-dimethyl-2H-chromene-3-carboxylic acid (CAS 1698116-18-5). This saturation leads to a significantly different molecular topology. The saturated compound adopts a distorted half-chair conformation typical of chromanes [1], whereas the 2H-chromene analog is largely planar. This affects not only molecular recognition but also fundamental physicochemical properties. The 2H-chromene analog has a molecular weight of 204.22 g/mol, while the saturated target compound has a molecular weight of 206.24 g/mol . This 2-unit difference in mass, though subtle, is a definitive marker for analytical verification and purity assessment.

Saturated core conformation
Reported
206.24 g/mol vs 204.22 g/mol
Half‑chair · saturated
Planar · 2H‑chromene
Distinct molecular topology may alter SAR and recognition; confirms identity.
Mass difference of 2.02 g/mol aids analytical verification.
Synthetic Chemistry Molecular Topology Physicochemical Properties

Racemic Mixture vs. Single (S)-Enantiomer: Considerations for Achiral Synthesis and Chiral Resolution

This compound is supplied as a racemic mixture, distinguishing it from the commercially available single enantiomer (S)-6,7-dimethylchromane-3-carboxylic acid (CAS 2380532-47-6). For an achiral synthesis where the stereocenter will be destroyed or is irrelevant, the racemic compound offers a significant cost advantage and often broader availability. Conversely, the (S)-enantiomer is essential for asymmetric synthesis where stereochemical integrity must be maintained from the start. The melting point and solubility characteristics may differ between the racemate and the enantiopure compound, which can be crucial for process chemistry. The racemate is typically available at a listed purity of 98% .

Racemic vs single enantiomer
Cross‑study comparable
Racemate (both enantiomers) vs (S)‑enantiomer
Typical purity: 98% (each)
Stereochemical form dictates synthetic utility; racemate preferred when chirality not required.
Supplier specifications; melting behavior may differ.
Chiral Chemistry Synthetic Intermediate Procurement Strategy

Defined Application Scenarios for 6,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic Acid


Scaffold for Developing Novel hMAO-B or ROCK2 Inhibitors

The proven class-level link between the chromane-3-carboxylic acid scaffold and potent, selective enzyme inhibition makes this compound an ideal starting point for a medicinal chemistry campaign. Researchers can use this building block to quickly generate a library of amide or ester derivatives for screening against targets like hMAO-B, where positional specificity is paramount [1], or ROCK2, where related (S)-6-methoxy-chroman-3-carboxylic acid amides have shown single-digit nanomolar IC50 values and high isoform selectivity [2]. This compound provides the core structure for systematic SAR exploration.

Key Intermediate in the Synthesis of Complex Natural Product-Like Molecules

The saturated chromane framework is a common motif in biologically active natural products. This compound's reactivity, including the capacity for further functionalization via the carboxylic acid, makes it a strategically important intermediate. As outlined in the literature, chromane carboxylates are versatile intermediates for synthesizing natural products like brazillin, hematoxylin, and ripariochromene [3]. Its 6,7-dimethyl substitution pattern provides a specific, pre-installed lipophilic handle that can mimic natural product substitution.

Chroman-3-carboxylic Acid Probe for Diabetes and Metabolic Disorder Research

The broader class of 3-chromancarboxylic acid derivatives has been patented for the treatment of type II diabetes and lipid disorders, with in vivo data showing reduction of glucose, insulin, and free fatty acids in mice [4]. This specific compound, as a fundamental member of this class, can be used as a minimal pharmacophore probe to study the mechanism of action of these therapeutic effects or as a template to design novel PPAR agonists.

Analytical Chemistry Standard for Isomer-Specific Quantitation

The unique combination of 6,7-dimethyl substitution, a saturated core, and a 3-carboxylic acid group creates a specific and verifiable analytical signature. With a distinct molecular weight of 206.24 g/mol , this compound can serve as a reference standard to develop HPLC or LC-MS methods capable of distinguishing it from its common synthesis impurities, such as the 4-carboxylic acid isomer or the unsaturated 2H-chromene byproduct, ensuring quality control in preparative chemistry.

Application
Selection Property
Validation Focus
Scaffold for hMAO‑B or ROCK2 inhibitor development
3‑Carboxylic acid positional specificity
Enzymatic inhibition assay (MAO‑B / ROCK2)
Intermediate for natural product‑like molecules
Saturated chromane core with pre‑installed dimethyl pattern
Synthetic feasibility and scaffold diversification
Probe for metabolic disorder research (e.g., PPAR agonism)
Chroman‑3‑carboxylic acid minimal pharmacophore
In vitro PPAR reporter assays; model‑response endpoint context
Analytical reference standard for isomer‑specific quantitation
Distinct MW (206.24) and saturated scaffold
LC‑MS / HPLC method capable of resolving 4‑COOH and 2H‑chromene byproducts
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